Ebrotidine

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

an H2-receptor antagonist and gastric mucosa protecto

Structure

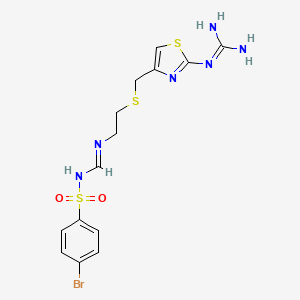

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHFZHPUZXNPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143601 | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100981-43-9 | |

| Record name | Ebrotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100981-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebrotidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100981439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBROTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMZ3IBW2OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebrotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ebrotidine's Mechanism of Action on Gastric Parietal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebrotidine is a potent histamine H2 receptor antagonist with a multifaceted mechanism of action that extends beyond acid suppression to include significant cytoprotective and ulcer-healing properties. This technical guide provides an in-depth analysis of this compound's interaction with gastric parietal cells, detailing its molecular targets, downstream signaling effects, and unique gastroprotective activities. Quantitative data from preclinical and clinical studies are summarized, and key experimental methodologies are described. Diagrams illustrating the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Gastric acid secretion by parietal cells is a complex process primarily regulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of parietal cells, initiating a signaling cascade that culminates in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane. H2 receptor antagonists are a class of drugs that competitively block the action of histamine, thereby reducing gastric acid secretion.

This compound (N-[(E)-[[2-[[[2-[(diaminomethylene)amino]- 4-thiazolyl]methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide) is a novel H2 receptor antagonist that has demonstrated potent antisecretory activity comparable to or greater than other agents in its class, such as ranitidine and cimetidine.[1][2] What distinguishes this compound is its additional, significant cytoprotective effects, which are not solely attributable to its acid-suppressing capabilities.[1][3] This guide will elucidate the dual mechanism of action of this compound on gastric parietal cells and the surrounding mucosal environment.

Antisecretory Mechanism of Action

The primary mechanism by which this compound inhibits gastric acid secretion is through competitive antagonism of the histamine H2 receptor on gastric parietal cells.

H2 Receptor Binding and Adenylyl Cyclase Inhibition

Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane, and subsequent proton secretion.

This compound competitively binds to the H2 receptor, preventing histamine from binding and initiating this signaling cascade. This blockade leads to a reduction in intracellular cAMP levels and consequently, a decrease in PKA activity and proton pump translocation, resulting in diminished gastric acid secretion.[4]

dot

Caption: this compound competitively antagonizes the H2 receptor, blocking histamine-induced acid secretion.

Quantitative Data on Antisecretory Activity

The following tables summarize the key quantitative parameters of this compound's antisecretory action.

| Parameter | This compound | Ranitidine | Cimetidine | Reference |

| H2 Receptor Binding Affinity (Ki, nmol/L) | 127.5 | 190.0 | 246.1 | |

| Lower Ki indicates higher binding affinity. |

| Parameter | Dose | Effect | Reference |

| Inhibition of Histamine-Stimulated Acid Secretion in Rats (ED50, mg/kg, IV) | 0.21 | 50% inhibition | |

| Inhibition of Pentagastrin-Stimulated Acid Secretion in Rats (ED50, mg/kg, IV) | 0.44 | 50% inhibition | |

| Decrease in Total Stomach Acid Content in Fasting Rats (ED50, mg/kg, oral) | 7.5 | 50% decrease |

Cytoprotective Mechanisms

A distinguishing feature of this compound is its ability to protect the gastric mucosa from injury through mechanisms independent of acid suppression.

Enhancement of Mucosal Defense

This compound strengthens the gastric mucosal barrier through several actions:

-

Increased Mucus and Phospholipid Secretion: this compound has been shown to increase the secretion of gastric mucus and phospholipids, which form a protective layer against luminal acid and pepsin.

-

Stimulation of Prostaglandin E2 (PGE2) Synthesis: The cytoprotective effects of this compound are linked to an enhanced mucosal formation of PGE2. Prostaglandins play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution.

-

Increased Gastric Mucosal Blood Flow: this compound increases blood flow to the gastric mucosa, which is essential for the delivery of oxygen and nutrients and the removal of toxic metabolic byproducts, thereby promoting tissue health and repair.

dot

Caption: this compound's multifaceted cytoprotective mechanisms beyond acid suppression.

Inhibition of Carbonic Anhydrase

Unlike other H2 receptor antagonists, this compound has been shown to be a non-competitive inhibitor of carbonic anhydrase I and II. Carbonic anhydrase in parietal cells plays a role in providing protons for gastric acid secretion. By inhibiting this enzyme, this compound may further contribute to the reduction of gastric acidity and protect the mucosa from acid-related injury.

Anti-Helicobacter pylori Activity

This compound exhibits direct activity against Helicobacter pylori, a bacterium strongly associated with peptic ulcer disease and gastritis. This activity includes the inhibition of H. pylori urease, an enzyme crucial for the bacterium's survival in the acidic gastric environment.

| Parameter | This compound | Ranitidine | Reference |

| Maximal Inhibition of H. pylori Urease Activity | 77% | 73% | |

| Concentration for Maximal Inhibition | 2.1 µM | 6.4 µM |

Promotion of Ulcer Healing

This compound has been shown to accelerate the healing of gastric ulcers. This is attributed to its ability to enhance the expression of laminin receptors in the gastric mucosa, which promotes re-epithelialization. Furthermore, this compound treatment leads to a significant increase in the expression of proliferating cell nuclear antigen (PCNA) and cyclin-dependent kinase (p34Cdk2), indicating an enhancement of cell cycle progression and mucosal repair.

Experimental Protocols

H2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to histamine H2 receptors.

-

Methodology:

-

Membrane Preparation: Guinea pig brain cortex is homogenized and centrifuged to isolate a crude membrane fraction rich in H2 receptors.

-

Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound (this compound).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

Measurement of Gastric Acid Secretion in vivo (Anesthetized Rat Model)

-

Objective: To assess the in vivo antisecretory activity of this compound.

-

Methodology:

-

Animal Preparation: Rats are anesthetized, and a tracheal cannula is inserted. The stomach is exposed, and a double-lumen cannula is inserted into the forestomach.

-

Gastric Perfusion: The stomach is continuously perfused with saline. The perfusate is collected, and its acidity is determined by titration with NaOH to a pH of 7.0.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by intravenous infusion of histamine or pentagastrin.

-

Drug Administration: this compound is administered intravenously or orally at various doses.

-

Data Analysis: The percentage inhibition of stimulated acid secretion is calculated for each dose, and the ED50 (the dose that produces 50% of the maximal inhibitory effect) is determined.

-

dot

Caption: Workflow for in vivo measurement of gastric acid secretion in anesthetized rats.

H. pylori Urease Activity Assay

-

Objective: To determine the inhibitory effect of this compound on H. pylori urease activity.

-

Methodology:

-

Enzyme Preparation: A sonicate of H. pylori is prepared to release the urease enzyme.

-

Incubation: The enzyme preparation is incubated with a urea substrate in the presence of varying concentrations of this compound.

-

Ammonia Detection: The urease activity is determined by measuring the amount of ammonia produced. This can be done using a colorimetric assay (e.g., phenol-hypochlorite method).

-

Data Analysis: The percentage inhibition of urease activity is calculated for each concentration of this compound, and the concentration required for maximal inhibition is determined.

-

Conclusion

This compound's mechanism of action on gastric parietal cells is characterized by a potent and selective competitive antagonism of the histamine H2 receptor, leading to a significant reduction in gastric acid secretion. This primary action is complemented by a unique and robust portfolio of cytoprotective effects that are independent of its antisecretory properties. These include the enhancement of mucosal defense mechanisms, such as increased mucus and prostaglandin E2 synthesis and improved mucosal blood flow, as well as direct inhibitory effects on H. pylori urease and the promotion of ulcer healing through enhanced cell proliferation and re-epithelialization. This dual mechanism of action positions this compound as a highly effective agent for the treatment of acid-peptic disorders, offering both symptomatic relief through acid suppression and mucosal healing and protection. Further research into the precise signaling pathways of its cytoprotective effects could unveil novel therapeutic targets for gastric mucosal injury.

References

- 1. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastroprotective and ulcer-healing activities of a new H2-receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

Ebrotidine's Modulatory Role in Gastric Mucosal Blood Flow: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebrotidine is a histamine H2-receptor antagonist that has demonstrated significant gastroprotective properties beyond its primary function of inhibiting gastric acid secretion.[1] A critical component of its multifaceted defense mechanism is the modulation of gastric mucosal blood flow, a key physiological process for maintaining the integrity of the gastric mucosa.[2][3] Adequate blood flow delivers oxygen and essential nutrients while removing metabolic waste and harmful substances, thus preserving the mucosal barrier. This technical guide provides an in-depth analysis of this compound's role in modulating this vital process, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Gastric Mucosal Blood Flow and Related Markers

The following table summarizes the quantitative data from clinical and preclinical studies on the effects of this compound on gastric mucosal blood flow and other relevant gastroprotective markers.

| Species | Study Type | Dosage | Measurement | Result | Reference |

| Human | Clinical Trial | 800 mg, twice daily for 3 days | Gastric Mucosal Blood Flow (Laser Doppler Flowmetry) | Corpus: 15% increaseAntrum: 26% increase | [4] |

| Rat | Preclinical | 100 mg/kg, intragastrically | Gastroprotective Action (Ethanol-induced damage) with NOS inhibition | Gastroprotective effect of this compound decreased from 85% to 24% with the administration of a nitric oxide synthase (NOS) inhibitor. | [5] |

| Rat | Preclinical | 10 and 35 mg/kg, daily for 17 days | Glandular Mucus Content (PAS histochemistry) | Significant increase in PAS-positive area, indicating enhanced mucus secretion. |

Signaling Pathways

The modulation of gastric mucosal blood flow by this compound is believed to involve at least two interconnected signaling pathways: a direct effect on vascular endothelial cells likely involving nitric oxide, and an indirect mechanism involving the stimulation of capsaicin-sensitive afferent neurons.

Nitric Oxide-Mediated Vasodilation

This compound, as a histamine H2-receptor antagonist, is thought to influence the production of nitric oxide (NO), a potent vasodilator. The binding of histamine to H2 receptors on endothelial cells can stimulate NO release. By competitively inhibiting this receptor, this compound may modulate this pathway, leading to a net increase in NO bioavailability, which in turn relaxes vascular smooth muscle and increases blood flow.

Capsaicin-Sensitive Afferent Neuron Stimulation

A growing body of evidence suggests that some H2-receptor antagonists exert gastroprotective effects by stimulating capsaicin-sensitive afferent neurons. These sensory nerves, upon stimulation, release potent vasodilator neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). CGRP then acts on vascular smooth muscle cells to increase blood flow. While direct evidence for this compound's action on these neurons is still emerging, it represents a plausible indirect mechanism for its effect on gastric mucosal blood flow.

Experimental Protocols

The following sections detail the methodologies for two key experimental techniques used to assess gastric mucosal blood flow in studies relevant to this compound's effects.

Laser Doppler Flowmetry (LDF)

This non-invasive technique provides a continuous measurement of microcirculatory blood flow.

Principle: A low-power laser beam is directed at the gastric mucosal tissue. Light scattered by moving red blood cells undergoes a Doppler frequency shift, which is proportional to their velocity. The instrument detects these shifts and calculates a blood flow index.

Experimental Workflow (Rat Model):

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of blood flow in gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on aspirin-induced gastric mucosal damage and blood flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of endogenous nitric oxide and sulfhydryl compounds in this compound-induced gastroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebrotidine's Offensive Against Helicobacter pylori: A Technical Deep Dive

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the anti-Helicobacter pylori (H. pylori) activity of Ebrotidine. This document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the mechanisms of action as described in the scientific literature.

This compound, a histamine H2-receptor antagonist, has demonstrated significant anti-H. pylori properties beyond its acid-suppressing effects. This multifaceted activity positions it as a noteworthy candidate in the therapeutic arsenal against H. pylori-associated gastric diseases. This guide will explore its direct bactericidal effects, its potent inhibition of the essential H. pylori urease enzyme, and its synergistic relationship with conventional antibiotics.

Quantitative Assessment of Anti-H. pylori Activity

The efficacy of this compound against H. pylori has been quantified through various in vitro studies. The data presented below summarizes the minimum inhibitory concentrations (MIC) of this compound and its comparative performance against other agents, as well as its synergistic effects with common antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Antiulcer Agents against Helicobacter pylori

| Compound | MIC50 (mg/L) | MIC90 (mg/L) | Mean MIC (µg/mL) |

| This compound | 64[1] | 256[1] | 75[2] |

| Ranitidine | 1024[1] | 1024[1] | >1000 |

| Bismuth citrate | 1 | 4 | |

| Omeprazole | 16 | 16 | |

| Lansoprazole | 1 | 1 |

Table 2: Enhancement of Antimicrobial Activity by this compound against Helicobacter pylori

| Antimicrobial Agent | Fold Enhancement in MIC with this compound (75 mg/L) | Fold Enhancement in MIC with this compound (100 µg/mL) |

| Amoxicillin | 2.0 | 3 |

| Erythromycin | 2.5 | 3 |

| Tetracycline | 1.7 | 1.1 |

| Metronidazole | 1.28 (28% enhancement) | 9 (metronidazole-sensitive strains) |

| Clarithromycin | 5 |

Potent Inhibition of H. pylori Urease

A critical virulence factor for H. pylori is the enzyme urease, which allows the bacterium to survive in the acidic gastric environment. This compound has been shown to be a potent inhibitor of this enzyme.

Table 3: Inhibition of Helicobacter pylori Urease Activity by this compound and Ranitidine

| Compound | Concentration for Maximum Inhibition | Maximum Inhibition (%) |

| This compound | 2.1 µM | 77 |

| Ranitidine | 6.4 µM | 73 |

Modulation of Inflammatory Responses

Beyond its direct effects on the bacterium, this compound also modulates the host's inflammatory response to H. pylori components, such as lipopolysaccharide (LPS).

Table 4: Effect of this compound on Gastric Mucosal Inflammatory Responses to H. pylori Lipopolysaccharide in Rats

| Parameter | H. pylori LPS alone | H. pylori LPS + this compound (100 mg/kg) | % Reduction with this compound |

| Inflammatory Changes | - | - | 50.9 |

| Epithelial Cell Apoptosis | 11.2-fold increase | - | 82.5 |

| Caspase-3 Activity | 5.4-fold increase | - | 33.7 |

| NOS-2 Expression | 6.5-fold increase | - | 72.8 |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to determine the anti-H. pylori activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

The agar dilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination by agar dilution.

In Vitro Urease Inhibition Assay

The inhibitory effect of this compound on H. pylori urease activity is a key aspect of its mechanism of action. This is often assessed using a colorimetric assay.

Caption: Protocol for in vitro urease inhibition assay.

Visualizing the Signaling Pathways

The interaction of H. pylori with gastric epithelial cells triggers a cascade of inflammatory signals. This compound has been shown to interfere with these pathways, particularly those initiated by H. pylori lipopolysaccharide (LPS).

Caption: this compound's modulation of H. pylori LPS-induced inflammation.

This diagram illustrates how H. pylori LPS induces inflammatory responses in gastric epithelial cells through the upregulation of NOS-2 and the activation of caspase-3, leading to apoptosis. This compound intervenes by inhibiting these key signaling molecules, thereby reducing apoptosis and overall mucosal inflammation.

References

Ebrotidine's Potent Inhibition of Helicobacter pylori Urease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Ebrotidine on the urease enzyme of Helicobacter pylori. This compound, a histamine H2-receptor antagonist, demonstrates significant, dose-dependent inhibition of this key bacterial enzyme, which is crucial for the survival and colonization of H. pylori in the acidic environment of the stomach. This document outlines the quantitative data on this compound's inhibitory activity, details relevant experimental protocols, and visualizes the pertinent biological and experimental workflows.

Quantitative Analysis of Urease Inhibition

This compound has been shown to be a potent inhibitor of H. pylori urease activity in vitro. Research indicates a significant dose-dependent inhibitory effect. A maximum inhibition of 77% of H. pylori urease activity has been observed at a concentration of 2.1 µM of this compound[1][2]. This inhibitory effect is notably more potent than that of another H2-receptor antagonist, ranitidine, which achieves a maximal inhibition of 73% at a considerably higher concentration of 6.4 µM[1][2].

| Compound | Concentration for Maximum Inhibition | Maximum Inhibition (%) |

| This compound | 2.1 µM | 77% |

| Ranitidine | 6.4 µM | 73% |

Experimental Protocols

While the precise, step-by-step protocol used to generate the above data for this compound is not publicly detailed, a standard in vitro H. pylori urease inhibition assay can be constructed based on established methodologies. The following protocol describes a common and reliable method for assessing urease inhibition.

Protocol: In Vitro H. pylori Urease Inhibition Assay (Phenol Red Method)

This protocol is a representative method for determining the urease inhibitory activity of a compound like this compound.

1. Preparation of H. pylori Lysate:

-

H. pylori strains (e.g., ATCC 43504) are cultured on appropriate media (e.g., Columbia agar with 5% horse serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

-

Bacterial cells are harvested and washed with phosphate-buffered saline (PBS, pH 7.4).

-

The washed cells are resuspended in PBS and lysed by sonication on ice to release the urease enzyme.

-

The lysate is then centrifuged to remove cellular debris, and the supernatant containing the urease is collected. The protein concentration of the lysate is determined using a standard method like the Bradford assay.

2. Urease Inhibition Assay:

-

The assay is typically performed in a 96-well microtiter plate.

-

Each well contains a reaction mixture consisting of:

-

Urea solution (e.g., 500 mM)

-

Phenol red as a pH indicator

-

The H. pylori lysate (at a predetermined protein concentration)

-

Varying concentrations of the test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO). Control wells contain the solvent without the inhibitor.

-

-

The reaction is initiated by the addition of the urease-containing lysate.

-

The plate is incubated at 37°C, and the change in absorbance is measured at a specific wavelength (e.g., 560 nm) at regular time intervals. The hydrolysis of urea by urease produces ammonia, which increases the pH of the medium, causing a color change of the phenol red indicator.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

3. Calculation of Inhibition:

-

The percentage of urease inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Urease-Mediated Neutralization of Gastric Acid

The primary role of urease in H. pylori pathogenesis is to neutralize the acidic environment of the stomach, allowing the bacterium to survive and colonize the gastric mucosa. The following diagram illustrates this fundamental process.

Caption: Urease catalysis of urea to ammonia for gastric acid neutralization.

Experimental Workflow for Urease Inhibition Assay

The logical flow of the in vitro urease inhibition assay is depicted in the following diagram.

Caption: Workflow for the in vitro H. pylori urease inhibition assay.

This compound's Influence on Host Inflammatory Signaling

While direct interactions with H. pylori urease signaling pathways are not established for this compound, it does modulate the host's inflammatory response to the bacterium. H. pylori lipopolysaccharide (LPS) triggers an inflammatory cascade in gastric mucosal cells. This compound has been shown to interfere with this pathway, specifically by reducing the expression of inducible nitric oxide synthase (NOS-2) and the activity of caspase-3, an enzyme involved in apoptosis.

Caption: this compound's modulation of host inflammatory signaling in response to H. pylori.

Conclusion

This compound demonstrates significant potential as an anti-H. pylori agent through its potent, dose-dependent inhibition of urease. The data clearly indicates its superiority over ranitidine in this regard. The provided experimental protocol offers a robust framework for further investigation and screening of urease inhibitors. Furthermore, this compound's ability to modulate the host's inflammatory response to H. pylori highlights its multi-faceted mechanism of action, making it a compelling candidate for further research and development in the context of H. pylori eradication therapies.

References

Physicochemical properties and characterization of Ebrotidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebrotidine is a histamine H₂ receptor antagonist that was developed for the treatment of gastric ulcers and other conditions related to excessive stomach acid. It also exhibits inhibitory activity against Helicobacter pylori urease. Despite its promising therapeutic profile, this compound was withdrawn from the market due to concerns about hepatotoxicity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and the analytical methods used for its characterization. Detailed experimental protocols, where available, and generalized methodologies based on standard pharmaceutical practices are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development who may encounter this or similar chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the drug's behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | [1] |

| Chemical Formula | C₁₄H₁₇BrN₆O₂S₃ | [1] |

| Molecular Weight | 477.41 g/mol | [2] |

| Melting Point | 142.5-146 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO. Specific quantitative data in water, ethanol, and methanol is not readily available. | [3] |

| pKa | Experimental data not available. | |

| logP (computed) | 1.5 |

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound, ensuring its identity, purity, and stability. These methods include chromatography, spectroscopy, and thermal analysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, particularly for assessing purity and for quantification in biological matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating this compound from its potential impurities.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic composition would be optimized to achieve adequate separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength of 265 nm has been used for similar compounds).

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of mobile phase components) and then diluted to an appropriate concentration for analysis.

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating and confirming the chemical structure of this compound.

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this type of compound.

-

Sample Preparation: A few milligrams of the this compound sample are dissolved in the deuterated solvent.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay, which are optimized to obtain a high-quality spectrum.

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The solid this compound sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in structural confirmation and identification of metabolites.

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Chromatographic Conditions: Similar to the HPLC method described in section 2.1.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in a mode that allows for the detection of the molecular ion and its fragments. Key parameters include the ionization mode (positive or negative), capillary voltage, and fragmentation energy.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound, such as its melting point and decomposition temperature.

-

Instrumentation: A DSC instrument and a TGA instrument, or a simultaneous thermal analyzer (STA).

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum pan.

-

DSC Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine melting endotherms and other thermal events.

-

TGA Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The change in mass is recorded as a function of temperature to determine the decomposition profile.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Histamine H₂ Receptor Antagonism by this compound.

Caption: Workflow for this compound Characterization.

Conclusion

This compound represents a significant case study in drug development, highlighting the importance of thorough toxicological evaluation. The physicochemical and analytical data presented in this guide provide a foundational understanding of this compound. While specific experimental protocols for this withdrawn drug are not always readily available in the public domain, the generalized methodologies outlined here, based on standard pharmaceutical analysis practices, offer a practical approach for the characterization of this compound and similar molecules. The provided diagrams of its mechanism of action and a typical characterization workflow serve as valuable visual aids for researchers in the field.

References

An In-depth Technical Guide to Ebrotidine's Interaction with H2 Receptors Versus Other Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Ebrotidine, a selective H2-receptor antagonist, and its interaction with histamine H2 receptors in comparison to other well-known antagonists such as ranitidine and cimetidine. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes to offer a comprehensive resource for professionals in the field of pharmacology and drug development.

Comparative Binding Affinities of H2 Receptor Antagonists

The affinity of a drug for its receptor is a critical determinant of its potency. For H2 receptor antagonists, this is often quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

Studies have shown that this compound possesses a higher affinity for the histamine H2-receptor compared to both ranitidine and cimetidine[1][2]. The comparative binding affinities, determined through radioligand displacement assays, are summarized in the table below.

| Antagonist | Inhibition Constant (Ki) in nmol/L |

| This compound | 127.5[1][2] |

| Ranitidine | 190.0[1] |

| Cimetidine | 246.1 |

Table 1: Comparative binding affinities of H2 receptor antagonists for the histamine H2-receptor.

The data clearly indicates that this compound's affinity for the H2 receptor is significantly higher (p < 0.05) than that of ranitidine and cimetidine. None of these substances showed significant displacement of ³H-pyrilamine binding to H1-receptors, confirming their selectivity for the H2 receptor.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the histamine H2-receptor. This was demonstrated in studies on isolated guinea-pig right atrium, where this compound caused a concentration-dependent parallel shift to the right of the dose-response curve for histamine's positive chronotropic effect, without altering the maximum response.

Schild analysis of this data yielded a pA2 value of 7.12 for this compound, which was comparable to the pA2 value of 7.26 for ranitidine. The slope of the regression line for this compound in the Schild plot was not significantly different from unity (0.96), further confirming its competitive mechanism of antagonism.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which mediates the physiological responses, such as gastric acid secretion. This compound, by competitively blocking the binding of histamine to the H2 receptor, prevents this signaling cascade.

References

Ebrotidine: A Retrospective Technical Analysis of its Development, Promise, and Withdrawal

[A Technical Whitepaper for Drug Development Professionals]

Abstract

Ebrotidine (N-[(E)-[[2-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide) emerged in the 1990s as a novel histamine H2-receptor antagonist with a multi-faceted mechanism of action that set it apart from its contemporaries like ranitidine and cimetidine. Beyond its potent acid suppression, it offered unique gastroprotective and anti-Helicobacter pylori activities, positioning it as a promising therapeutic agent for peptic ulcer disease. Clinical trials demonstrated efficacy comparable to the standard of care. However, its promising trajectory was abruptly halted. Marketed in Spain in early 1997, it was withdrawn by July 1998 following post-marketing reports of severe, idiosyncratic hepatotoxicity. This guide provides a detailed technical overview of the historical context of this compound's development, its pharmacological profile, the clinical data supporting its efficacy, and the toxicological findings that led to its withdrawal, offering valuable insights for modern drug development and pharmacovigilance.

Introduction: The Evolution of H2-Receptor Antagonists

The development of histamine H2-receptor antagonists in the 1970s and 80s revolutionized the management of acid-peptic disorders. Drugs like cimetidine and ranitidine offered effective and convenient control of gastric acid secretion. This compound was developed as a next-generation H2-receptor antagonist, designed not only to inhibit acid production but also to bolster the stomach's natural defense mechanisms[1]. Its antisecretory potency was similar to that of ranitidine and approximately tenfold greater than that of cimetidine[1][2]. What made this compound unique was its additional cytoprotective and antimicrobial properties, which were not characteristic of other drugs in its class[3][4].

Pharmacological Profile and Mechanism of Action

This compound's therapeutic potential stemmed from a combination of three distinct biological activities:

2.1 Antisecretory Activity via H2-Receptor Blockade

Like other drugs in its class, this compound's primary mechanism was the competitive, reversible blockade of histamine H2-receptors on the basolateral membrane of gastric parietal cells. This action disrupts the histamine-stimulated signaling pathway for acid secretion.

2.2 Intrinsic Gastroprotective (Cytoprotective) Effects

Unlike ranitidine, this compound demonstrated significant gastroprotective activity against damage induced by various agents like ethanol, aspirin, and stress. This was attributed to its ability to:

-

Stimulate Mucus Secretion: this compound was shown to increase the secretion and quality of the adherent gastric mucus gel.

-

Enhance Mucosal Blood Flow: It increased gastric mucosal blood flow, possibly through the enhanced formation of prostaglandin E2 (PGE2) and nitric oxide (NO).

-

Inhibit Carbonic Anhydrase: Studies in healthy volunteers showed this compound acts as a non-competitive inhibitor of carbonic anhydrase I and II, which may contribute to its protective effects against NSAID-induced lesions.

2.3 Anti-Helicobacter pylori Activity

This compound exhibited direct antimicrobial activity against H. pylori, a key pathogenic factor in peptic ulcer disease. Its mechanisms included:

-

Urease Inhibition: It directly inhibited the activity of H. pylori urease, an enzyme crucial for the bacterium's survival in the acidic gastric environment.

-

Synergy with Antibiotics: this compound demonstrated a synergistic effect with several antibacterial agents used in H. pylori eradication therapies.

-

Counteracting Bacterial Virulence: It was also found to counteract the damaging effects of H. pylori lipopolysaccharides.

Clinical Development and Efficacy

Clinical trials were conducted to assess the efficacy and safety of this compound, primarily in comparison to the established H2-receptor antagonist, ranitidine.

3.1 Data from Comparative Clinical Trials

Table 1: Representative Healing Rates for Duodenal Ulcers with H2-Receptor Antagonist Therapy

| Treatment Regimen | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Source |

|---|---|---|---|

| This compound (800 mg/day) | Comparable to Ranitidine | Comparable to Ranitidine | |

| Ranitidine (150 mg b.i.d.) | 82% | 95% | |

| Ranitidine (300 mg nocte) | 76% | 94% |

| Ranitidine (150 mg b.i.d.) | 83% | 97% | |

Notably, the 1995 study suggested that ulcer healing in smokers was more pronounced in patients treated with this compound, a potential advantage attributed to its cytoprotective activity.

Market Withdrawal and Hepatotoxicity Profile

Despite a promising clinical profile, this compound's market presence was short-lived. It was approved and marketed in Spain in early 1997 but was withdrawn by the Spanish Health Authority on July 27, 1998, following several serious post-marketing reports of liver damage.

4.1 Post-Marketing Surveillance Findings

No cases of significant liver injury were reported during pre-market clinical trials. The issue only became apparent through post-marketing pharmacovigilance. The Spanish Pharmacovigilance System received multiple reports of severe, acute liver injury. A published case series detailed 11 patients who developed acute hepatitis between June 1997 and August 1998.

Table 2: Clinical Characteristics of this compound-Induced Hepatotoxicity (n=11 cases)

| Parameter | Finding |

|---|---|

| Clinical Presentation | Acute Hepatitis |

| Type of Injury | Hepatocellular |

| Alanine Aminotransferase (ALT) | Markedly increased (15 to 91 times the upper limit of normal) |

| Total Bilirubin | Greatly increased (mean 16 mg/dl) |

| Histopathology (n=3) | Centrozonal or massive necrosis |

| Outcome | Gradual improvement upon withdrawal; 1 case of fulminant hepatic failure resulting in death |

Source:

The WHO noted that in the reported cases of severe liver damage, 50% of patients had used the drug for more than six weeks, and 57% were concomitantly taking other medications known to be potentially hepatotoxic.

4.2 Proposed Mechanism of Toxicity

The liver injury associated with this compound was characterized by features suggesting an idiosyncratic metabolic mechanism rather than a direct toxic or allergic effect. Key pointers included:

-

Unpredictability: The adverse reaction was rare and not foreseeable from preclinical studies.

-

Lack of Dose-Relationship: The severity of the injury did not correlate with the dose taken.

-

Absence of Hypersensitivity: Clinical features of drug allergy (e.g., rash, fever, eosinophilia) were absent.

This profile suggests that in susceptible individuals, this compound may be metabolized into a reactive, toxic intermediate. While the exact pathway has not been definitively elucidated, in vitro studies provided clues. One study investigating the inhibition profiles of H2-receptor antagonists on cytochrome P450 enzymes found that this compound was a competitive inhibitor of CYP3A4/5. Although this particular study concluded the in vivo effect on CYP3A activity was not clinically significant for drug-drug interactions, the involvement of CYP enzymes in its metabolism is a critical piece of the puzzle. It is plausible that metabolism via CYP3A4 or other enzymes could, in rare instances, lead to the formation of a reactive metabolite that causes direct cellular damage or initiates an immune response, leading to hepatocellular necrosis.

Experimental Protocols

Detailed methodologies are crucial for interpreting the data that defined this compound's profile. Below are representative protocols for key experiments.

5.1 Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound against specific CYP isoforms using human liver microsomes.

-

1. Reagents and Materials:

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

CYP isoform-specific probe substrates (e.g., Midazolam for CYP3A4)

-

Test compound (this compound) dissolved in appropriate solvent (e.g., DMSO)

-

Positive control inhibitors (e.g., Ketoconazole for CYP3A4)

-

Quenching solution (e.g., ice-cold acetonitrile with internal standard)

-

96-well incubation plates, LC-MS/MS system.

-

-

2. Incubation Procedure:

-

Prepare a master mix containing HLM and potassium phosphate buffer in a 96-well plate.

-

Add a series of concentrations of the test compound (this compound) or positive control inhibitor to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the microsomes.

-

Initiate the metabolic reaction by adding the probe substrate.

-

Immediately after, add the pre-warmed NADPH regenerating system to start the enzymatic reaction.

-

Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the ice-cold quenching solution.

-

-

3. Sample Analysis and Data Interpretation:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

5.2 Protocol: H. pylori Urease Inhibition Assay (Phenol Red Method)

This protocol outlines a colorimetric method to assess the ability of a compound like this compound to inhibit the urease enzyme of H. pylori.

-

1. Reagents and Materials:

-

H. pylori culture or a crude urease extract from sonicated bacteria.

-

Urea agar base or a custom test solution containing urea (e.g., 100 mM).

-

Phosphate buffer (pH 6.8).

-

Phenol red pH indicator solution.

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., Acetohydroxamic acid).

-

96-well microplates, spectrophotometer.

-

-

2. Assay Procedure:

-

In the wells of a microplate, add the phosphate buffer, phenol red indicator, and the H. pylori urease preparation.

-

Add the test compound (this compound) at a range of final concentrations to the appropriate wells. Include wells for a positive control, a negative control (no inhibitor), and a blank (no enzyme).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the urea solution to all wells.

-

Monitor the color change from yellow (pH < 6.8) to pink/red (pH > 8.1) over time (e.g., every 5 minutes for 30-60 minutes) using a microplate reader measuring absorbance at ~560 nm.

-

-

3. Data Analysis:

-

The rate of ammonia production is proportional to the rate of increase in absorbance.

-

Calculate the percentage of urease inhibition for each this compound concentration compared to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion and Lessons for Modern Drug Development

The story of this compound serves as a critical case study in drug development. It highlights a compound with a thoughtfully designed, multi-target mechanism of action that showed genuine promise in clinical trials. However, its rapid withdrawal underscores the limitations of pre-marketing safety evaluations in detecting rare, idiosyncratic adverse drug reactions.

The case of this compound reinforces several key principles for today's researchers and drug development professionals:

-

The Primacy of Pharmacovigilance: Robust post-marketing surveillance is indispensable for identifying rare but severe adverse events that may not be apparent even in large Phase III trials.

-

Investigating Idiosyncratic Toxicity: The hypothesis of a reactive metabolite being responsible for this compound's toxicity emphasizes the importance of early, in-depth metabolic profiling and reactive metabolite screening in preclinical development.

-

Benefit-Risk Assessment: The availability of other effective therapies for peptic ulcer disease meant that the benefit-risk ratio for this compound became unfavorable once the severity of the hepatotoxicity was understood. This context is crucial in regulatory decision-making.

While this compound ultimately failed, the innovative approach to its design—combining acid suppression with cytoprotection and antimicrobial activity—remains a valid and insightful therapeutic strategy. Its history is a crucial lesson in the complex, unpredictable journey from promising molecule to safe and effective medicine.

References

- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

The Molecular Architecture of Ebrotidine's Gastroprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted molecular mechanisms underpinning the gastroprotective effects of ebrotidine, a third-generation histamine H2-receptor antagonist. Beyond its acid-suppressing properties, this compound exhibits a unique profile of cytoprotective actions that distinguish it from its predecessors. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Histamine H2-Receptor Antagonism

This compound functions as a competitive antagonist of the histamine H2-receptor on parietal cells, effectively inhibiting gastric acid secretion.[1][2][3] This action is the primary mechanism for its efficacy in treating acid-peptic disorders. Its antisecretory potency is comparable to ranitidine and approximately ten times greater than cimetidine.[1][2]

Strengthening the Gastric Mucosal Barrier

A cornerstone of this compound's gastroprotective effect is its ability to enhance the gastric mucosal barrier. This is achieved through a multi-pronged approach targeting the mucus layer, a critical first line of defense against endogenous and exogenous aggressors.

Physicochemical Modifications of Gastric Mucus

Studies have demonstrated that this compound directly improves the quality and protective capacity of the gastric mucus gel. In a rat model of ethanol-induced gastric injury, this compound administration led to significant enhancements in several key parameters of the mucus layer.

Table 1: this compound-Induced Changes in Gastric Mucus Properties

| Parameter | % Increase vs. Control |

| Mucus Gel Dimension | 30% |

| Glycolipids | 19-20% |

| Phospholipids | 19-20% |

| Sulfomucin | 21% |

| Sialomucins | 18% |

| Mucus Gel Viscosity | 1.4-fold increase |

| H+ Retardation Capacity | 16% |

| Hydrophobicity | 65% |

Stimulation of Epithelial Cell Proliferation

This compound has been shown to stimulate the proliferative activity of gastric epithelial cells, a crucial process for the repair and maintenance of the mucosal lining. This effect contributes to its ulcer-healing capabilities.

Modulation of Gastric Mucosal Blood Flow and Vasoactive Mediators

Adequate mucosal blood flow is essential for maintaining the integrity of the gastric mucosa, delivering oxygen and nutrients, and removing metabolic waste. This compound has been shown to increase gastric mucosal blood flow, an effect that is not observed with other H2-receptor antagonists like ranitidine. This vasodilatory effect is thought to be mediated by the local release of two key vasoactive molecules: prostaglandins and nitric oxide.

Role of Prostaglandins and Nitric Oxide

The gastroprotective effects of this compound are closely linked to the synthesis of prostaglandins (PGs) and nitric oxide (NO). Prostaglandins, particularly PGE2, are known to stimulate mucus and bicarbonate secretion and increase mucosal blood flow. Nitric oxide is a potent vasodilator and plays a crucial role in regulating microcirculation in the gastric mucosa.

The involvement of these pathways is supported by evidence showing that the protective effects of this compound are attenuated by the pre-treatment of animals with indomethacin (a non-selective cyclooxygenase inhibitor that blocks prostaglandin synthesis) and N-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.

Table 2: Attenuation of this compound's Gastroprotective Effect by Inhibitors

| Inhibitor | Mechanism | Reduction in this compound's Protective Effect | Reference |

| Indomethacin | Prostaglandin Synthesis Inhibition | Attenuated, but not abolished | |

| N-nitro-L-arginine methyl ester (L-NAME) | Nitric Oxide Synthase Inhibition | Decreased from 85% to 24% |

Anti-inflammatory and Anti-apoptotic Mechanisms

This compound exhibits significant anti-inflammatory properties, particularly in the context of Helicobacter pylori-induced gastritis. It has been shown to modulate the inflammatory cascade triggered by H. pylori lipopolysaccharide (LPS).

Downregulation of Pro-inflammatory and Pro-apoptotic Pathways

In a rat model of H. pylori LPS-induced gastritis, this compound treatment resulted in a marked reduction in mucosal inflammation and epithelial cell apoptosis. This was accompanied by a significant decrease in the activity of inducible nitric oxide synthase (NOS-2) and caspase-3, a key executioner enzyme in the apoptotic cascade.

Table 3: Effect of this compound on Inflammatory and Apoptotic Markers in H. pylori LPS-Induced Gastritis

| Parameter | % Reduction with this compound |

| Mucosal Inflammatory Changes | 50.9% |

| Epithelial Cell Apoptosis | 82.5% |

| Caspase-3 Activity | 33.7% |

| NOS-2 Activity | 72.8% |

Unique Mechanism against NSAID-Induced Gastropathy: Carbonic Anhydrase Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common cause of gastric mucosal injury. This compound has demonstrated a protective effect against NSAID-induced damage through a mechanism that is distinct from its H2-receptor antagonism. It acts as a non-competitive inhibitor of carbonic anhydrase I and II. Indomethacin has been shown to increase the activity of gastric mucosal carbonic anhydrase, and this compound counteracts this effect.

Table 4: Effect of this compound and Indomethacin on Gastric Mucosal Carbonic Anhydrase Activity

| Treatment Group | Change in Carbonic Anhydrase Activity |

| This compound alone | 62% reduction |

| Indomethacin alone | 138% increase |

| This compound + Indomethacin | 38% decrease |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Assessment of Gastric Mucosal Lesions (Ethanol-Induced Injury Model)

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Fasting: Animals are fasted for 24 hours prior to the experiment with free access to water.

-

Drug Administration: this compound or vehicle is administered intragastrically.

-

Induction of Injury: After a specified time (e.g., 1 hour), absolute ethanol is administered intragastrically to induce gastric lesions.

-

Evaluation: After a further time interval (e.g., 1 hour), animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature, and the area of hemorrhagic lesions in the glandular mucosa is measured using a planimeter or image analysis software. The extent of injury is often expressed as a lesion index.

Measurement of Gastric Mucosal Blood Flow

-

Method: Laser Doppler flowmetry is a commonly used technique.

-

Procedure: Following anesthesia, the stomach is exposed, and a small incision is made to allow for the insertion of a laser Doppler probe. The probe is placed in contact with the mucosal surface.

-

Data Acquisition: Continuous readings of mucosal blood flow are taken before and after the administration of this compound or a damaging agent.

Quantification of Mucus Production

-

Alcian Blue Staining: This is a widely used method to quantify gastric mucus.

-

Procedure: The gastric mucosa is gently scraped, and the adherent mucus is collected. The mucus is then incubated with a solution of Alcian blue, a dye that binds to acidic glycoproteins in mucus.

-

Measurement: The amount of dye bound to the mucus is determined spectrophotometrically after extraction, providing a quantitative measure of mucus content.

Enzyme Activity Assays

-

NOS-2 Activity: This can be determined by measuring the conversion of [3H]L-arginine to [3H]L-citrulline in mucosal homogenates.

-

Caspase-3 Activity: This is typically measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-3 substrate.

-

Carbonic Anhydrase Activity: The activity is assessed by the stopped-flow technique, which measures the rate of pH change in the presence of the enzyme.

Signaling Pathways and Experimental Workflows

Caption: Overview of this compound's Multifactorial Gastroprotective Mechanisms.

Caption: Workflow for Assessing this compound's Protection Against NSAID-Induced Gastropathy.

Conclusion

This compound's gastroprotective effects are the result of a sophisticated interplay of multiple molecular mechanisms that extend beyond its primary function as a histamine H2-receptor antagonist. By actively enhancing the gastric mucosal barrier, modulating local blood flow through prostaglandin and nitric oxide pathways, exerting anti-inflammatory and anti-apoptotic effects, and uniquely inhibiting carbonic anhydrase to counter NSAID-induced damage, this compound represents a significant evolution in the therapeutic approach to gastric mucosal protection. This in-depth understanding of its molecular basis is critical for ongoing research and the development of novel gastroprotective agents. It should be noted that this compound was withdrawn from the market in some countries due to reports of hepatotoxicity, an important consideration in the context of its clinical application and the development of future analogues.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H2-receptor antagonist action of this compound. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Ebrotidine's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebrotidine, a histamine H2-receptor antagonist, has demonstrated gastroprotective effects that extend beyond its acid-suppressing activity. Preliminary evidence suggests that this compound possesses anti-inflammatory properties, particularly in the context of gastric mucosal inflammation. This technical guide provides an in-depth overview of the potential anti-inflammatory mechanisms of this compound and outlines detailed experimental protocols for its in vitro evaluation. While direct in vitro studies on this compound's impact on immune cells are limited, this document synthesizes available data, including in vivo findings and studies on structurally related compounds, to propose testable hypotheses and guide future research. The guide details methodologies for assessing this compound's effects on key inflammatory mediators and signaling pathways, such as nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the NF-κB and MAPK signaling cascades. All quantitative data from cited studies are summarized, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's potential as an anti-inflammatory agent.

Introduction

This compound is a well-established H2-receptor antagonist used in the treatment of peptic ulcers and other acid-related gastrointestinal disorders.[1] Beyond its primary mechanism of inhibiting gastric acid secretion, this compound exhibits cytoprotective effects.[2] Notably, in vivo studies have shown that this compound can mitigate the inflammatory response induced by Helicobacter pylori lipopolysaccharide (LPS) in the gastric mucosa.[2] This suggests that this compound may have direct anti-inflammatory properties that are independent of its effects on gastric acidity.

This guide explores the preliminary in vitro evidence and proposes experimental frameworks to rigorously evaluate the anti-inflammatory potential of this compound. The focus is on its effects on key inflammatory pathways and mediators in immune cells, providing a foundation for further research and drug development.

Potential Anti-inflammatory Mechanisms of this compound

Based on in vivo data and the known mechanisms of inflammation, the potential anti-inflammatory actions of this compound in an in vitro setting are hypothesized to involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Inhibition of Pro-inflammatory Mediators

In response to inflammatory stimuli like LPS, immune cells, particularly macrophages, produce a cascade of inflammatory mediators. This compound's anti-inflammatory effects may be attributable to the inhibition of:

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. An in vivo study has shown that this compound reduces the expression of NOS-2 (iNOS) in response to H. pylori LPS.[2]

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.

Modulation of Key Signaling Pathways

The expression of iNOS and pro-inflammatory cytokines is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Its activation leads to the nuclear translocation of the p65 subunit, which induces the transcription of numerous pro-inflammatory genes.[3]

-

MAPK Signaling Pathway: This pathway, comprising kinases such as p38 and JNK, also plays a crucial role in the inflammatory response by activating downstream transcription factors.

Quantitative Data Summary

| Parameter | Model System | Treatment | Result | Citation |

| Mucosal Inflammatory Changes | Rat Gastric Mucosa (in vivo) | This compound (100 mg/kg) + H. pylori LPS | 50.9% reduction | |

| Epithelial Cell Apoptosis | Rat Gastric Mucosa (in vivo) | This compound (100 mg/kg) + H. pylori LPS | 82.5% decrease | |

| Caspase-3 Activity | Rat Gastric Mucosa (in vivo) | This compound (100 mg/kg) + H. pylori LPS | 33.7% decrease | |

| NOS-2 Expression | Rat Gastric Mucosa (in vivo) | This compound (100 mg/kg) + H. pylori LPS | 72.8% decline | |

| Carbonic Anhydrase Activity | Human Gastric Mucosa | This compound (800 mg/day) | 62% reduction |

Detailed Experimental Protocols

The following protocols are designed to investigate the anti-inflammatory properties of this compound in a standard in vitro model using RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting) at a density of 1.5 x 10^5 cells/mL.

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO, ensuring final concentration does not exceed 0.1%) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants after the 24-hour incubation period.

-

Use commercially available ELISA kits for murine TNF-α and IL-6.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

-

Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

NF-κB Activation Assays

-

Principle: Visualize the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

-

Procedure:

-

Grow cells on coverslips in a 24-well plate.

-

After treatment with this compound and LPS (for a shorter duration, e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against NF-κB p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

-

Principle: Detect the phosphorylation of IκBα and IKK, key upstream events in the activation of the NF-κB pathway.

-

Procedure:

-

After treatment with this compound and LPS (for short durations, e.g., 15-30 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-IKK, total IKK, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

MAPK Pathway Activation by Western Blot

-

Principle: Detect the phosphorylation of key MAPK proteins, p38 and JNK.

-

Procedure:

-

Follow the same procedure as for the Western blot of NF-κB pathway proteins.

-

Use primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK.

-

Comparative Context and Future Directions

While specific in vitro data for this compound is pending, studies on other H2-receptor antagonists have shown varied effects on inflammation. For instance, ranitidine has been reported to suppress TNF-α in LPS-stimulated monocytes, suggesting a potential class effect that warrants investigation for this compound. Furthermore, this compound contains a sulfonyl group, and other sulfone derivatives have demonstrated significant in vitro anti-inflammatory activity by inhibiting NO, TNF-α, and IL-12 production in macrophages.

Future in vitro studies should focus on generating dose-response curves and calculating IC50 values for this compound's inhibition of NO, TNF-α, and IL-6. Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways will be crucial for understanding its mechanism of action. Further investigation into its effects on other inflammatory pathways, such as the cyclooxygenase (COX) pathway, may also be warranted.

Conclusion

Although direct in vitro evidence is currently limited, the existing in vivo data on this compound's gastroprotective and anti-inflammatory effects in the gastric mucosa provides a strong rationale for its investigation as a broader anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the in vitro anti-inflammatory properties of this compound. Such studies are essential to validate its potential and pave the way for further development and therapeutic applications beyond its current indications.

References

- 1. Histamine H2-receptor antagonist action of this compound. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on gastric mucosal inflammatory responses to Helicobacter pylori lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebrotidine: An In-depth Technical Guide on its Potential Off-Target Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract